molecular formula C17H20N4O B6435465 N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide CAS No. 2549038-33-5

N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide

Cat. No.: B6435465
CAS No.: 2549038-33-5
M. Wt: 296.37 g/mol
InChI Key: LSLNDNMPPIURLE-UHFFFAOYSA-N
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Description

N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide is a complex organic compound that features a quinoxaline moiety, an azetidine ring, and a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide typically involves multiple steps, including the formation of the quinoxaline ring, the azetidine ring, and the final coupling with the cyclopropane carboxamide group. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild conditions and functional group tolerance . The reaction conditions often include the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could lead to the formation of reduced azetidine compounds.

Scientific Research Applications

N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide is unique due to its combination of the quinoxaline and azetidine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

N-methyl-N-[(1-quinoxalin-2-ylazetidin-3-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-20(17(22)13-6-7-13)9-12-10-21(11-12)16-8-18-14-4-2-3-5-15(14)19-16/h2-5,8,12-13H,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLNDNMPPIURLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC3=CC=CC=C3N=C2)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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